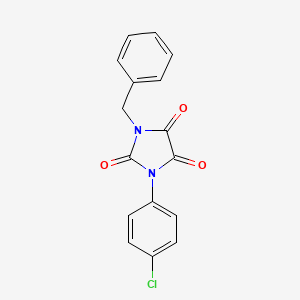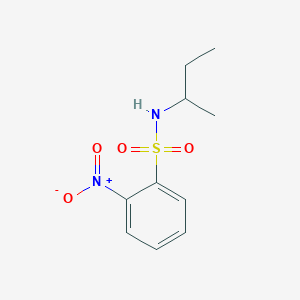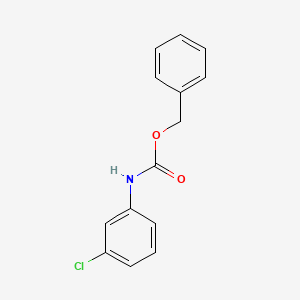
benzyl (3-chlorophenyl)carbamate
Vue d'ensemble
Description
Benzyl (3-chlorophenyl)carbamate is a derivative of benzyl carbamate, an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
The synthesis of benzyl carbamates typically involves the reaction of benzyl chloroformate with ammonia . A synthetic protocol for the synthesis of carbamates has been reported, which employs zinc chloride as a catalyst from carbamoyl chlorides and aromatic/aliphatic alcohols . Another method involves a three-component coupling of amines, carbon dioxide, and halides, enabling an efficient synthesis of carbamates .Molecular Structure Analysis
The molecular formula of benzyl carbamate is C8H9NO2 . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .Chemical Reactions Analysis
Benzyl carbamates are susceptible to various reactions. They can undergo free radical bromination, nucleophilic substitution, and oxidation . They can also be involved in transcarbamation, a process interchange of the alkoxy moiety in the carbamate moiety .Physical And Chemical Properties Analysis
Benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . Other physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not specified in the sources .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFLMQNDERZGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



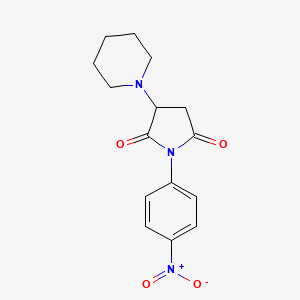
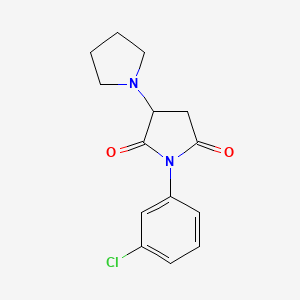
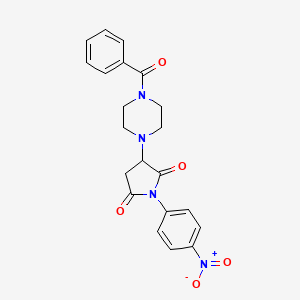

![methyl 4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3820318.png)
![4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B3820321.png)
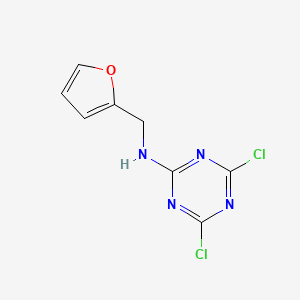
![N-[(sec-butylamino)carbonyl]-2-chlorobenzenesulfonamide](/img/structure/B3820339.png)
![2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B3820354.png)
![N-(4-chlorophenyl)-N'-{2-[(3,3,3-trifluoropropyl)thio]phenyl}urea](/img/structure/B3820362.png)
![N-{2-[(difluoromethyl)thio]phenyl}-N'-2-naphthylurea](/img/structure/B3820367.png)
![N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3820388.png)
